

# Surugatoxin: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **Surugatoxin** (SGTX), a potent neurotoxin isolated from the Japanese ivory shell, Babylonia japonica. Following a significant food poisoning incident in Suruga Bay, Japan, in 1965, scientific investigation led to the discovery of this complex molecule.[1] **Surugatoxin** is a specific, reversible, and competitive antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for neuroscience research and a potential lead compound in drug development.[1] This document details the initial discovery, presents available quantitative data on its biological activity, outlines the experimental protocols for its isolation and characterization, and illustrates its mechanism of action through a signaling pathway diagram.

## **Discovery and Background**

In September 1965, an outbreak of food poisoning affecting 26 individuals was reported in the Ganyudo area of Suruga Bay, Shizuoka Prefecture, Japan.[1] The symptoms were traced to the consumption of the Japanese ivory mollusk, Babylonia japonica.[1] Patients exhibited a range of symptoms including visual and speech disorders, mydriasis (pupil dilation), abdominal distention, dry mouth, numbness of the lips, and constipation.[1] These clinical manifestations were indicative of a blockade of the autonomic nervous system.[1] Subsequent research led to the isolation of the causative agent from the mid-gut gland of the mollusk, which was named **Surugatoxin** after Suruga Bay.[1]



Further studies revealed that the toxicity of the shellfish was seasonal, primarily occurring from July to September. It was later discovered that **Surugatoxin** and its analogues, neo**surugatoxin** and pro**surugatoxin**, are likely the metabolic products of a marine bacterium belonging to the Coryneform group, which bioaccumulates in the mollusk.[1]

## **Physicochemical Properties**

**Surugatoxin** is a colorless crystalline substance with the following properties:

| Property         | Value                                                        | Reference |
|------------------|--------------------------------------------------------------|-----------|
| Chemical Formula | C25H26BrN5O13                                                | [1]       |
| Molecular Weight | 684.409 g/mol                                                | [1]       |
| Solubility       | Insoluble in organic solvents, very low solubility in water. | [1]       |

## **Biological Activity and Pharmacology**

**Surugatoxin** exerts its toxic effects by acting as a potent and specific antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs).[1] It is reported to be 50-100 times more potent than the classic ganglionic blocker hexamethonium.[1] The blockade is reversible and competitive, and it is believed that SGTX binds to the closed state of the nAChR channel-receptor complex.[1]

### **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data on the biological activity of **Surugatoxin** from various studies.

Table 1: In Vivo Effects of **Surugatoxin** 



| Animal Model | Route of<br>Administration | Dose             | Observed<br>Effect                                                                         | Reference |
|--------------|----------------------------|------------------|--------------------------------------------------------------------------------------------|-----------|
| Cat          | Intravenous (i.v.)         | 50 nmol/kg       | Prolonged fall in blood pressure.                                                          | [2]       |
| Cat          | Intravenous (i.v.)         | 37-50 nmol/kg    | Inhibition of hypertensive and hypotensive responses to DMPP and vagal nerve stimulation.  | [2]       |
| Cat          | Close intra-<br>arterial   | 6.2-12.3 nmol/kg | Blockade of contractile response of the nictitating membrane to preganglionic stimulation. | [2]       |
| Cat          | Intravenous (i.v.)         | 0.15-0.2 mg/kg   | Depression of spontaneous movement, mydriasis, and relaxation of the nictitating membrane. | [1]       |
| Mouse        | Intravenous (i.v.)         | 0.5-1.0 mg/kg    | Disturbances in gait, suppression of spontaneous motility, and mydriasis.                  | [1]       |
| Mouse        | Intraperitoneal<br>(i.p.)  | 20-40 mg/kg      | Depression of respiratory movement and tremor.                                             | [1]       |



Table 2: In Vitro Effects and Binding Affinity of Surugatoxin

| Preparation                                 | Method                      | Concentration/<br>Value | Observed<br>Effect                                                                                                | Reference |
|---------------------------------------------|-----------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| Guinea-pig<br>isolated ileum                | Contraction<br>assay        | 12.3 nM - 1.23<br>μM    | Shifted to the right and depressed the dose-response curves for nicotine and DMPP.                                | [2]       |
| Rat superior<br>cervical ganglion           | Electrophysiolog<br>y       | 0.2 μM and 2 μM         | Apparent dissociation constants (Kd) of 58 nM and 76 nM, respectively, against carbachol- induced depolarization. | [1]       |
| Rat isolated<br>phrenic nerve-<br>diaphragm | Nerve-muscle<br>preparation | < 12.3 μΜ               | No effect on indirectly or directly stimulated responses.                                                         | [2]       |

# **Experimental Protocols**

While the original, detailed step-by-step isolation protocol from the initial work by Kosuge and colleagues in the early 1970s is not readily available in the searched literature, the following outlines a general workflow based on related publications for the isolation and purification of similar toxins from Babylonia japonica.

#### **General Workflow for Toxin Extraction and Purification**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Surugatoxin Wikipedia [en.wikipedia.org]
- 2. Pharmacological studies on surugatoxin, the toxic principle from Japanese ivory mollusc (Babylonia japonica) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Surugatoxin: A Technical Guide to its Discovery, Isolation, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226930#surugatoxin-discovery-and-isolation-from-babylonia-japonica]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com